2-(Isoquinolin-5-yl)propanoic acid

Description

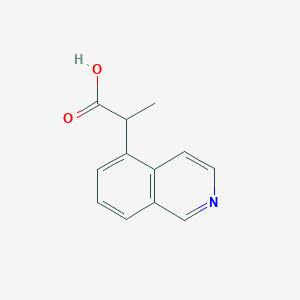

2-(Isoquinolin-5-yl)propanoic acid (CID 22337638) is a heterocyclic carboxylic acid with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol. Its structure comprises a propanoic acid moiety substituted at the β-position with an isoquinoline ring, as confirmed by its SMILES notation (CC(C1=CC=CC2=C1C=CN=C2)C(=O)O) and InChI identifier . Collision cross-section (CCS) data for its adducts, such as [M+H]⁺ (142.5 Ų) and [M-H]⁻ (144.1 Ų), suggest moderate molecular volume and polarity, which may influence its pharmacokinetic properties .

Properties

CAS No. |

581813-22-1 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-isoquinolin-5-ylpropanoic acid |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,1H3,(H,14,15) |

InChI Key |

PMASUGZCKDDXNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CN=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Amino-Substituted Isoquinoline Propanoic Acids

- (2R)-2-Amino-3-(isoquinolin-5-yl)propanoic acid (CAS 1269944-15-1, C₁₂H₁₂N₂O₂): This analog introduces an amino group at the α-position of the propanoic acid chain. Its molecular weight (216.24 g/mol) and commercial availability suggest utility in medicinal chemistry, though specific applications remain undocumented .

- Such modifications could stabilize the compound against metabolic oxidation, extending its half-life .

Heterocyclic Propanoic Acid Derivatives

- 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid (C₁₁H₉NO₄): Replacing the isoquinoline ring with a dioxoisoindoline group shifts the compound’s role to a synthetic intermediate for isocoumarins, which exhibit antimicrobial and immunomodulatory activities .

- 3-{5-[4-(Propan-2-yl)phenyl]-1,3-oxazol-2-yl}propanoic acid (C₁₅H₁₇NO₃): This compound incorporates an oxazole ring linked to a branched alkylphenyl group. The oxazole’s electron-rich nature may enhance binding to enzymes or receptors requiring π-π interactions, while the bulkier substituent could hinder membrane permeability .

Structure-Activity Relationships (SAR)

- Isoquinoline vs.

- Amino vs. Carboxylic Acid Groups: Amino-substituted analogs (e.g., ) may target amine-recognizing receptors (e.g., GPCRs), whereas the carboxylic acid group in the parent compound could interact with metal ions or basic residues in enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.